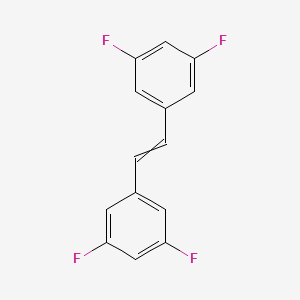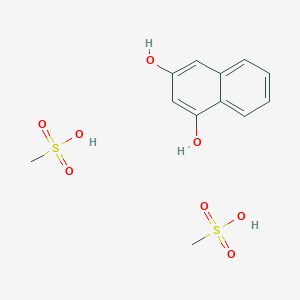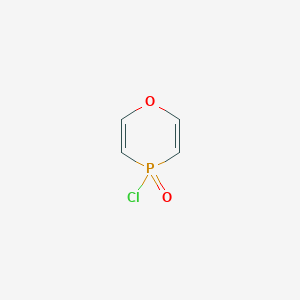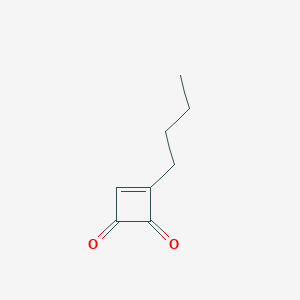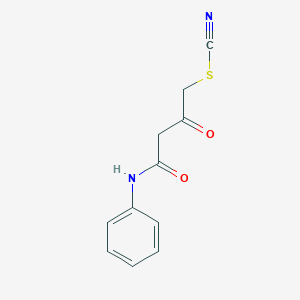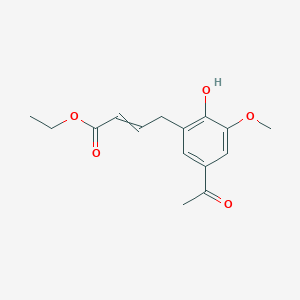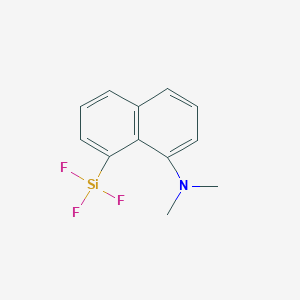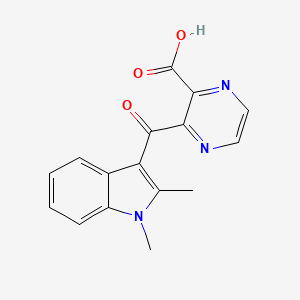
3-(1,2-Dimethyl-1H-indole-3-carbonyl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-Dimethyl-1H-indole-3-carbonyl)pyrazine-2-carboxylic acid is a complex organic compound that features both an indole and a pyrazine ring. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . The pyrazine ring, on the other hand, is often found in compounds with various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dimethyl-1H-indole-3-carbonyl)pyrazine-2-carboxylic acid typically involves the formation of the indole and pyrazine rings separately, followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with pyruvic acid . The pyrazine ring can be synthesized through various methods, including the cyclization of α-diketones with diamines .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Dimethyl-1H-indole-3-carbonyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Both the indole and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of the pyrazine ring can yield dihydropyrazine derivatives .
Scientific Research Applications
3-(1,2-Dimethyl-1H-indole-3-carbonyl)pyrazine-2-carboxylic acid has various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,2-Dimethyl-1H-indole-3-carbonyl)pyrazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors in the body, leading to various biological effects . The pyrazine ring can also interact with enzymes and other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with various biological activities.
Pyrazine-2-carboxylic acid: A simpler pyrazine derivative with antimicrobial properties.
Properties
CAS No. |
116360-22-6 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-(1,2-dimethylindole-3-carbonyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C16H13N3O3/c1-9-12(10-5-3-4-6-11(10)19(9)2)15(20)13-14(16(21)22)18-8-7-17-13/h3-8H,1-2H3,(H,21,22) |
InChI Key |
ZADPYBBAOFFBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C3=NC=CN=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


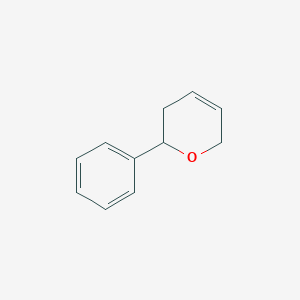
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
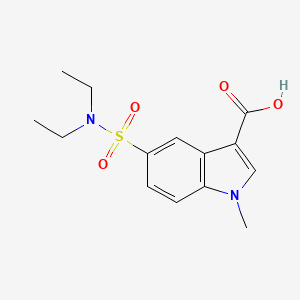
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
